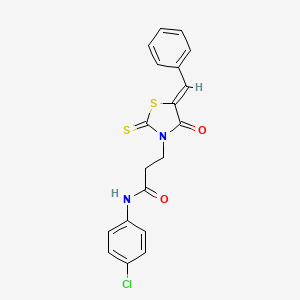
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-chlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-chlorophenyl)propanamide is a useful research compound. Its molecular formula is C19H15ClN2O2S2 and its molecular weight is 402.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-chlorophenyl)propanamide, a compound belonging to the thiazolidinone class, has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against specific targets, and relevant case studies.
- Molecular Formula : C13H11ClN2O3S2
- Molecular Weight : 293.4 g/mol
- CAS Number : 1266675-59-5
The compound exhibits a variety of biological activities primarily through its interaction with key enzymes and cellular pathways:
-
Tyrosinase Inhibition :
- Studies have shown that analogs of this compound demonstrate potent inhibitory effects on mushroom tyrosinase, an enzyme critical in melanin biosynthesis. The IC50 values for certain analogs range from 1.03 µM to 5.21 µM, significantly lower than that of kojic acid (IC50 = 25.26 µM) .
- The inhibition mechanism involves competitive and non-competitive interactions with the enzyme, as evidenced by kinetic studies using Lineweaver-Burk plots .
- Antioxidant Activity :
- Cellular Effects :
Case Studies
Several studies have explored the biological activities of this compound and its analogs:
- In Vitro Studies :
-
Cytotoxicity Assessment :
- In cytotoxicity assays, various analogs were evaluated for their effects on cell viability at concentrations up to 20 µM over 48 and 72 hours. Notably, most analogs did not exhibit significant cytotoxicity at these concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Summary of Biological Activities
Propriétés
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S2/c20-14-6-8-15(9-7-14)21-17(23)10-11-22-18(24)16(26-19(22)25)12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQWQGGFUOJKTR-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














